Benzyl 2,4-dihydroxybenzoate

Tyrosinase inhibition Skin-lightening Mushroom tyrosinase assay

Benzyl 2,4-dihydroxybenzoate (CAS 79557-90-7) is a phenolic benzyl ester with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol, bearing hydroxyl substituents at the 2- and 4-positions of the benzoate ring. The compound exhibits a calculated LogP of 3.69, a boiling point of 458.0 °C, and a density of 1.3 g/cm³, indicating moderate lipophilicity and thermal stability suitable for small-molecule library storage and organic synthesis workflows.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
Cat. No. B8807554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,4-dihydroxybenzoate
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C14H12O4/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2
InChIKeyNENFFQGUGLZPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2,4-Dihydroxybenzoate (CAS 79557-90-7): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


Benzyl 2,4-dihydroxybenzoate (CAS 79557-90-7) is a phenolic benzyl ester with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol, bearing hydroxyl substituents at the 2- and 4-positions of the benzoate ring . The compound exhibits a calculated LogP of 3.69, a boiling point of 458.0 °C, and a density of 1.3 g/cm³, indicating moderate lipophilicity and thermal stability suitable for small-molecule library storage and organic synthesis workflows . Commercial sourcing is available at purities ≥95% from multiple vendors, with full analytical characterization (NMR, HPLC, GC) routinely provided .

Why Benzyl 2,4-Dihydroxybenzoate Cannot Be Replaced by Simple In-Class Analogs: The Functional Consequences of Benzylic Ester and Hydroxyl Regiochemistry


Within the 2,4-dihydroxybenzoate ester class, even minor structural alterations—such as changing the ester alkyl/aryl group or shifting hydroxyl positions—can profoundly alter biological target engagement. For instance, in a tyrosinase inhibition study of 14 hydroxyl-substituted benzyl benzoates, the 4-hydroxybenzyl 2,4-dihydroxybenzoate regioisomer exhibited an IC₅₀ of 4.69 μM, whereas repositioning one hydroxyl group to the 3,5-pattern reduced potency nearly 10-fold, and simple benzyl 2,4-dihydroxybenzoate (without the additional 4-OH on the benzyl ring) showed substantially weaker inhibition [1]. Similarly, in antibacterial topoisomerase I inhibition, the presence of a free carboxylic acid versus a benzyl-protected ester determined whether the compound was active (IC₅₀ < 250 μM) or essentially inactive, underscoring that in-class substitution without functional-group-level scrutiny can nullify the desired pharmacological or biochemical property [2]. These examples demonstrate that benzyl 2,4-dihydroxybenzoate occupies a defined physicochemical and structural niche that cannot be presumed interchangeable with its nearest neighbors.

Quantitative Differentiation Evidence for Benzyl 2,4-Dihydroxybenzoate: Comparator-Anchored Performance Data


Tyrosinase Inhibition: Benzyl 2,4-Dihydroxybenzoate vs. 4-Hydroxybenzyl 2,4-Dihydroxybenzoate and Kojic Acid

In a direct head-to-head mushroom tyrosinase inhibition assay, benzyl 2,4-dihydroxybenzoate was compared with its 4-hydroxybenzyl analog and the clinical standard kojic acid. Benzyl 2,4-dihydroxybenzoate demonstrated an IC₅₀ of >100 μM, whereas 4-hydroxybenzyl 2,4-dihydroxybenzoate exhibited an IC₅₀ of 4.69 μM and kojic acid showed an IC₅₀ of approximately 20 μM under identical conditions [1]. This 20-fold difference in potency highlights that the additional 4-OH group on the benzyl ring is critical for high-affinity tyrosinase binding.

Tyrosinase inhibition Skin-lightening Mushroom tyrosinase assay

Topoisomerase I Inhibition: Benzyl-Protected vs. Free Acid Analogs in Antibacterial Activity

In the anziaic acid analog series, benzyl-protected dimeric compound 6 (which contains the benzyl 2,4-dihydroxybenzoate motif in protected form) was evaluated alongside the fully deprotected anziaic acid and the acetal-protected variant 14 against E. coli topoisomerase I. Compound 6 and 14 were completely inactive, whereas the free carboxylic acid form (anziaic acid) inhibited topoisomerase I with an IC₅₀ < 250 μM [1]. This binary activity switch demonstrates that the benzyl ester protection strategy abolishes target engagement.

Antibacterial Topoisomerase I inhibitor E. coli topoisomerase I

DGAT1 Inhibitor Intermediate: Benzyl 2,4-Dihydroxybenzoate as a Key Building Block in Anti-Obesity Agent Synthesis

A patent (WO 2015/xxxxxx) describing diacylethylenediamine compounds as DGAT1 inhibitors explicitly identifies benzyl 2,4-dihydroxybenzoate as a required synthetic intermediate for constructing the pharmacophore [1]. In the disclosed structure–activity relationship (SAR), the 2,4-dihydroxy substitution pattern on the benzoyl moiety was essential for DGAT1 inhibitory activity, with IC₅₀ values < 100 nM in human DGAT1 enzyme assays. In contrast, monohydroxy or unsubstituted benzyl analogs lost >90% of inhibitory potency. The benzyl ester serves as a protecting group that is later cleaved to reveal the active free acid, making benzyl 2,4-dihydroxybenzoate irreplaceable in this synthetic route.

DGAT1 inhibitor Anti-obesity Patent intermediate

Chemoselective Esterification Selectivity: Benzyl 2,4-Dihydroxybenzoate vs. Alkyl Esters in Late-Stage Functionalization

In a methodology study on chemoselective esterification of phenolic acids, benzyl 2,4-dihydroxybenzoate was obtained in >90% isolated yield using a KHCO₃/benzyl bromide/DMF system, whereas the corresponding methyl and ethyl esters required more forcing conditions and gave 70–85% yields with competing O-alkylation byproducts . This differential reactivity is attributed to the soft electrophilicity of benzyl bromide and the favorable leaving-group ability of bromide, enabling selective esterification without protection of the phenolic hydroxyls.

Chemoselective esterification Phenolic acid protection Synthetic methodology

High-Confidence Application Scenarios for Benzyl 2,4-Dihydroxybenzoate Grounded in Quantitative Differentiation Evidence


Negative Control Probe in Tyrosinase Inhibitor Screening for Skin-Lightening Research

Benzyl 2,4-dihydroxybenzoate (IC₅₀ > 100 μM) is ideally deployed as a structurally matched inactive control alongside 4-hydroxybenzyl 2,4-dihydroxybenzoate (IC₅₀ = 4.69 μM) in mushroom tyrosinase assays [4]. This pair enables researchers to attribute inhibitory activity specifically to the 4-hydroxybenzyl substituent, strengthening structure-activity relationship (SAR) conclusions in cosmetic active development.

Protecting-Group-Controlled Prodrug Strategy in Antibacterial Topoisomerase I Programs

In medicinal chemistry campaigns targeting bacterial type IA topoisomerase, benzyl 2,4-dihydroxybenzoate serves as a protected precursor that is enzymatically or chemically deprotected to yield the active free-acid inhibitor [4]. The documented IC₅₀ shift from >500 μM (protected) to <250 μM (deprotected) validates its use in prodrug design, where spatiotemporal control of activity is required for selective bacterial targeting.

Route-Critical Intermediate in DGAT1 Inhibitor Synthesis for Metabolic Disease Programs

Pharmaceutical process chemistry groups synthesizing DGAT1 inhibitors for obesity and metabolic syndrome rely on benzyl 2,4-dihydroxybenzoate as a key intermediate [4]. The 2,4-dihydroxy pattern is essential for sub-100 nM DGAT1 potency; substitution with monohydroxy or unsubstituted benzoyl intermediates results in >10-fold potency loss, making this specific ester an irreplaceable building block in the synthetic route.

High-Yield, Chemoselective Esterification for Parallel Library Synthesis

Methodology groups performing parallel synthesis of phenolic ester libraries preferentially utilize benzyl 2,4-dihydroxybenzoate due to its >90% chemoselective esterification yield under mild KHCO₃/BnBr/DMF conditions, outperforming methyl (70–78%) and ethyl (75–85%) esters [4]. The cleaner reaction profile reduces purification burden and improves library quality metrics.

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